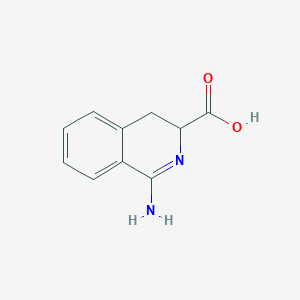

1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid

Description

Properties

CAS No. |

758726-16-8 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-amino-3,4-dihydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c11-9-7-4-2-1-3-6(7)5-8(12-9)10(13)14/h1-4,8H,5H2,(H2,11,12)(H,13,14) |

InChI Key |

STBHRTRQOWKPNV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N=C(C2=CC=CC=C21)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid can be synthesized through various methods. One efficient method involves the palladium-catalyzed intramolecular C–H bond aminoimidoylation of α-benzyl-α-isocyanoacetates. This reaction employs O-benzoyl hydroxylamines as electrophilic amino sources and proceeds under redox-neutral conditions . Another traditional method includes the nucleophilic substitution of readily prepared 3,4-dihydroisoquinolines and the Bischler-Napieralski reaction starting from urea .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The palladium-catalyzed method is preferred due to its efficiency and practicality, allowing for the formation of the desired product in one step with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated isoquinoline analogs.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Cancer Treatment

Anti-Cancer Properties

Research has shown that derivatives of 1-amino-3,4-dihydroisoquinoline-3-carboxylic acid exhibit promising anti-cancer properties. A study highlighted the anti-proliferative activity of these compounds against various human cancer cell lines, including prostate cancer, colorectal cancer, and leukemia. Notably, a compound identified as diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate displayed significant activity against multiple cancer types with a high selectivity index towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism involves the inhibition of leucine aminopeptidase (LAP), an enzyme implicated in cancer progression. In vitro studies demonstrated that these compounds could inhibit the G1/S transition in the cell cycle, thereby preventing tumor growth . The synthesis of these compounds often employs methods such as Bischler-Napieralski cyclization, which facilitates the formation of the isoquinoline structure essential for their biological activity .

Enzyme Inhibition

Leucine Aminopeptidase Inhibitors

this compound derivatives have been identified as effective inhibitors of leucine aminopeptidase. This enzyme plays a crucial role in various physiological processes and is associated with several diseases, including cancer and neurodegenerative disorders. In silico screening has revealed that these compounds can bind effectively to LAP, demonstrating potential for drug development aimed at conditions related to excessive LAP activity .

Other Enzyme Activities

Beyond LAP inhibition, these compounds have also been studied for their ability to inhibit other enzymes such as catechol O-methyltransferase and JNK3 kinase. This broad spectrum of enzyme inhibition suggests potential applications in treating metabolic disorders and neurodegenerative diseases .

Antioxidant Activity

Free Radical Scavenging

The antioxidant properties of this compound derivatives have been documented through various studies. These compounds exhibit significant free radical scavenging activity, which can protect cells from oxidative stress—a factor implicated in aging and various diseases .

Potential Applications in Neuroprotection

Given their antioxidant properties, these compounds may also serve as neuroprotective agents. Research indicates that they could play a role in mitigating oxidative damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of 1-amino-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound inhibits enzymes such as D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to a decrease in oxidative stress and improved neuronal function, which is beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dihydroisoquinoline-3-carboxylic Acid Derivatives

Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid lacking the 1-amino substitution exhibit distinct biological profiles. For example:

- 6,7-Dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid (): Demonstrates potent intracellular antioxidant activity, scavenging reactive oxygen (ROS) and nitrogen (RNS) species. The 8-iodo derivative showed superior RNS scavenging (EC₅₀ = 55.80 µM vs. Trolox EC₅₀ = 51.88 µM) due to enhanced electrophilicity from the iodine atom . Lower enzymatic inhibitory activity compared to 1-amino-substituted analogs, highlighting the amino group’s role in enzyme interaction .

- Polyhydroxylated Derivatives: Exhibit radical scavenging (DPPH, ABTS, O₂⁻, ·NO) but face synthetic challenges due to air sensitivity and low solubility in organic solvents . Moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (IC₅₀ ≈ 50–100 µM), weaker than amino-substituted analogs .

Table 1: Key Biological Activities of Selected Dihydroisoquinoline Derivatives

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Fully saturated analogs, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 67123-97-1), differ in ring flexibility and solubility:

- Biological Activity: Lower reported enzyme inhibition compared to dihydroisoquinoline analogs, suggesting partial unsaturation is critical for target binding .

3-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

The introduction of a ketone group at position 3 (CID 70149547) alters electronic properties:

- Hydrogen-Bonding Capacity : The oxo group may compete with the carboxylic acid for hydrogen-bonding interactions, reducing efficacy in enzyme inhibition .

- Synthetic Accessibility: Requires specialized purification techniques due to instability, unlike the more stable 1-amino derivatives .

Fluorinated and Alkyl-Substituted Analogs

- 3-Methyl-1-oxo-2-(oxolan-2-ylmethyl)-3,4-dihydroisoquinoline-4-carboxylic acid (PubChem 82579683): Moderate leucine aminopeptidase inhibition (ΔG = −34.91 kcal/mol) but lower than 1-amino derivatives (ΔG = −32.12 kcal/mol) .

- Fluorinated Benzoic Acid Derivatives (e.g., ZINC1243180093):

- Enhanced metabolic stability and lipophilicity due to fluorine atoms, improving blood-brain barrier penetration .

Biological Activity

1-amino-3,4-dihydroisoquinoline-3-carboxylic acid (AIQCA) is a compound with significant potential in pharmacological applications, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activities associated with AIQCA, focusing on its mechanisms of action, synthesis of derivatives, and their therapeutic implications.

AIQCA exhibits a variety of biological activities primarily through its interactions with specific enzymes and pathways:

- Leucine Aminopeptidase Inhibition : AIQCA and its derivatives have been identified as potent inhibitors of leucine aminopeptidase (LAP), an enzyme implicated in cancer cell proliferation and metastasis. Studies have shown that compounds containing the 3,4-dihydroisoquinoline moiety effectively inhibit LAP, suggesting their potential use in cancer treatment .

- Antioxidant Activity : Research indicates that derivatives of AIQCA possess significant free-radical scavenging abilities. They have been tested against various radicals including DPPH· and ABTS·+, demonstrating their potential in oxidative-stress-related diseases .

- Cell Cycle Regulation : AIQCA has been shown to influence cell cycle dynamics, particularly by inducing G1/S phase arrest in cancer cells. This action is crucial for preventing tumor progression and enhancing the efficacy of existing chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of AIQCA derivatives has led to the discovery of compounds with enhanced biological activities:

These derivatives not only enhance the biological activity but also improve the selectivity towards cancer cells compared to normal cells.

Case Studies

Several studies highlight the effectiveness of AIQCA derivatives in preclinical settings:

- Cancer Cell Lines : In vitro studies demonstrated that diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate exhibited a high selectivity index against human cancer cell lines such as MCF-7 (breast cancer) and LNCaP (prostate cancer) while showing minimal toxicity to normal cells .

- Oxidative Stress Models : Compounds derived from AIQCA were tested for their ability to mitigate oxidative stress in cellular models. The results indicated a significant reduction in oxidative damage markers when treated with these compounds .

Research Findings

Recent research has expanded on the pharmacological potential of AIQCA:

- In Silico Studies : Computational analyses have predicted favorable pharmacokinetic properties for several derivatives of AIQCA, indicating good bioavailability and low toxicity profiles .

- Enzyme Inhibition Profiles : Systematic testing revealed that many AIQCA derivatives effectively inhibit key enzymes involved in cancer progression and neurodegenerative diseases. For instance, some compounds showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via acylation or amidation reactions. For example, a general procedure involves coupling an acyl chloride (e.g., oleoyl chloride) with a dihydroisoquinoline precursor under anhydrous conditions, followed by purification via column chromatography. Key steps include:

- Reaction Setup : Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with a base like triethylamine to neutralize HCl byproducts.

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane gradient) yields the pure product.

- Characterization : Confirm structure via -NMR (400 MHz, CDCl) and high-resolution mass spectrometry (HRMS). For instance, HRMS analysis should match calculated [M+H] values within 0.0024 Da error .

Table 1 : Hypothetical Synthetic Routes and Yields

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acylation with R-COCl | DCM | EtN | 78 | >95% |

| Amidation with R-NH | THF | DCC | 65 | 92% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use fume hoods to avoid inhalation of dust/particles. Wear nitrile gloves (EN 374 standard) and safety goggles (EN 166) to prevent skin/eye contact .

- Storage : Store in airtight containers under inert gas (N) at -20°C. Avoid exposure to moisture, heat, or direct light, as these may degrade the compound .

- Stability Testing : Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).

Advanced Research Questions

Q. What strategies can be employed to optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC purification. Compare optical rotation values with literature data.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like cyclization or amidation to enhance enantioselectivity.

- Crystallization : Perform recrystallization in a chiral solvent system (e.g., ethanol/(R)-limonene) to isolate the desired enantiomer .

Q. How can researchers assess the compound's stability under various pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Avoid temperatures >100°C, as isoquinoline derivatives may release hazardous gases (e.g., CO, NO) .

- Oxidative Stability : Expose the compound to HO (3%) and monitor oxidation byproducts using -NMR.

Table 2 : Hypothetical Stability Data

| Condition | Time (h) | Degradation (%) | Major Byproduct |

|---|---|---|---|

| pH 2 (HCl) | 72 | 15 | Hydrolyzed amine |

| 60°C (dry) | 48 | 8 | Dehydrated form |

| UV light (254 nm) | 24 | 22 | Oxidized quinone |

Methodological Notes

- Safety Compliance : Always consult SDS guidelines for structurally related compounds (e.g., isoquinoline-4-carboxylic acid) to infer handling protocols .

- Data Validation : Cross-reference HRMS and NMR results with computational predictions (e.g., DFT-based chemical shift calculations) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.